4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
説明
BenchChem offers high-quality 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-6-7-17-18(14-15)21-9-8-19(17)22-10-12-23(13-11-22)26(24,25)16-4-2-1-3-5-16/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRPMZWTWYPYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
in vitro pharmacokinetics and ADME profile of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
An In-Depth Technical Guide to the In Vitro ADME & Pharmacokinetic Profiling of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
Authored by a Senior Application Scientist
Foreword: A Proactive Approach to Drug Discovery
In modern drug development, a "fail fast, fail cheap" philosophy has been replaced by a more insightful "learn early, learn smart" paradigm. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel chemical entity (NCE) at the earliest stages is not merely a data-gathering exercise; it is a critical component of strategic decision-making. This guide focuses on 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline, a compound of interest built upon the versatile 7-chloroquinoline scaffold, which is known for its diverse pharmacological activities.[1][2] The absence of a comprehensive public ADME profile for this specific molecule necessitates a structured, first-principles approach to its characterization.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a dynamic framework for elucidating the in vitro pharmacokinetic profile of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our objective is to empower research teams to generate a robust, decision-enabling dataset.
Section 1: Foundational Physicochemical Properties
Before delving into complex biological assays, a baseline understanding of the molecule's inherent physicochemical characteristics is paramount. These properties often govern its behavior in subsequent ADME studies. The structure of our target compound is registered in PubChem with the molecular formula C19H18ClN3O2S.[3]
Aqueous Solubility
Expertise & Experience: Solubility is a gatekeeper for oral absorption. A compound must dissolve in the gastrointestinal fluid to be absorbed. We will assess both thermodynamic and kinetic solubility to understand its dissolution behavior under different conditions.
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to <1%. This rapid shift from organic to aqueous media induces precipitation of poorly soluble compounds.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
Trustworthiness: The inclusion of a known standard with high and low solubility (e.g., Propranolol and Verapamil) in each assay plate validates the run. The low final DMSO concentration is critical to minimize its solubilizing effect, providing a more physiologically relevant measure.
Lipophilicity (LogD)
Expertise & Experience: Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, is a key predictor of a compound's ability to cross biological membranes, its plasma protein binding, and its potential for off-target effects. For ionizable molecules like our target, which contains a piperazine nitrogen, measuring LogD at physiological pH (7.4) is more informative than LogP.
Experimental Protocol: Shake-Flask Method (Octanol/Water)
-
Preparation: Prepare a buffered aqueous solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.
-
Compound Addition: Add a known amount of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Cap the vial and shake vigorously for 1 hour to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Data Presentation: Foundational Physicochemical Properties
| Parameter | Assay Method | Result | Interpretation |
| Kinetic Solubility | Nephelometry | [Insert Value] µM | Predicts dissolution rate in GI tract |
| LogD at pH 7.4 | Shake-Flask | [Insert Value] | Predicts membrane permeability & promiscuity |
Section 2: Absorption & Permeability
For oral drug candidates, crossing the intestinal epithelium is the first major hurdle. We use in vitro models to predict this absorption potential.
Cell-Based Permeability: The Caco-2 Model
Expertise & Experience: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions. This model is the industry standard for predicting intestinal permeability and identifying whether a compound is a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp).
Experimental Workflow Diagram
Caption: Caco-2 permeability assay workflow.
Detailed Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of a tight monolayer. A TEER value >300 Ω·cm² is typically required.
-
Assay Initiation (A→B):
-
Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
-
Assay Initiation (B→A):
-
In a separate set of wells, add the test compound to the basolateral (B) side.
-
Add fresh buffer to the apical (A) side.
-
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer. A final sample from the donor compartment is also taken to confirm the initial concentration.
-
Quantification: Analyze all samples using LC-MS/MS to determine the concentration of the compound.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Trustworthiness & Interpretation:
-
Controls: High permeability (Propranolol) and low permeability (Atenolol) markers are run in parallel to qualify the assay.
-
Papp Interpretation:
-
Papp < 2 x 10⁻⁶ cm/s: Low permeability
-
Papp 2-10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
-
-
Efflux Ratio (ER): An ER > 2 suggests the compound is a substrate of an active efflux transporter, such as P-gp. This can be confirmed by re-running the assay in the presence of a known P-gp inhibitor like Verapamil.
Section 3: Metabolism & Stability
Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[4]
Metabolic Stability in Liver Microsomes
Expertise & Experience: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[5] This assay provides a rapid assessment of a compound's intrinsic clearance.
Experimental Workflow Diagram
Caption: Workflow for metabolic stability assay.
Detailed Protocol: Microsomal Stability Assay
-
Reagent Preparation: Prepare a master mix containing liver microsomes (from human, rat, or other species) in phosphate buffer (pH 7.4).
-
Incubation Setup: In a 96-well plate, add the test compound (final concentration 1 µM) to the master mix.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (the essential cofactor for CYP activity). A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction is transferred to a quenching solution (typically cold acetonitrile containing an internal standard for LC-MS/MS analysis).
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein.
-
Data Presentation: Metabolic Stability
| Species | t½ (min) | CLint (µL/min/mg protein) | Classification |
| Human | [Value] | [Value] | [e.g., Low, Med, High] |
| Rat | [Value] | [Value] | [e.g., Low, Med, High] |
Cytochrome P450 Inhibition
Expertise & Experience: Inhibition of CYP enzymes is a primary cause of clinical drug-drug interactions.[6] A perpetrator drug can inhibit the metabolism of a co-administered victim drug, leading to increased exposure and potential toxicity.[7] Given the presence of a piperazine ring, which can be susceptible to metabolism, and the overall structure, assessing inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is critical.[8][9]
Detailed Protocol: Fluorometric CYP Inhibition Assay
-
Assay Principle: This is a direct inhibition assay using recombinant human CYP enzymes, a fluorogenic probe substrate specific for each isoform, and the NADPH regenerating system. When the probe is metabolized by the active enzyme, it generates a fluorescent signal. An inhibitor will reduce the rate of signal generation.
-
Incubation Setup:
-
In a 96-well plate, add the recombinant CYP enzyme, the test compound at various concentrations (e.g., 0.1 to 50 µM), and buffer.
-
Pre-incubate at 37°C.
-
-
Reaction Initiation: Add a mixture of the probe substrate and the NADPH regenerating system to start the reaction.
-
Fluorescence Monitoring: Read the fluorescence intensity over time using a plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness: Each plate includes a no-inhibitor control (0% inhibition) and a potent, known inhibitor for each isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) as a positive control (100% inhibition).[10]
Data Presentation: CYP450 Inhibition Profile
| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Risk of DDI |
| CYP3A4 | BFC | [Value] | [Low/Med/High] |
| CYP2D6 | AMMC | [Value] | [Low/Med/High] |
| CYP2C9 | MFC | [Value] | [Low/Med/High] |
| CYP2C19 | EOMCC | [Value] | [Low/Med/High] |
| CYP1A2 | EROD | [Value] | [Low/Med/High] |
Section 4: Distribution
Distribution characteristics determine where the drug goes in the body and how much of it is available to act on its target.
Plasma Protein Binding (PPB)
Expertise & Experience: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[11][12] High plasma protein binding can significantly affect a drug's pharmacokinetic profile.[13] Rapid Equilibrium Dialysis (RED) is the gold standard method for determining the fraction unbound (fu).
Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Setup: The RED device consists of single-use inserts divided by a semipermeable membrane (8 kDa MWCO).
-
Compound Addition: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1 µM) to one chamber of the insert.
-
Buffer Addition: Add an equal volume of PBS (pH 7.4) to the other chamber.
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to equilibrate across the membrane. Proteins and protein-bound drug remain in the plasma chamber.
-
Sampling & Analysis:
-
After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
The buffer sample is analyzed directly by LC-MS/MS.
-
The plasma sample is first protein-precipitated (e.g., with 3 volumes of cold acetonitrile) and the supernatant is analyzed by LC-MS/MS.
-
-
Calculation:
-
Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].
-
Percent Bound = (1 - fu) * 100.
-
Trustworthiness: Warfarin (highly bound) and Metoprolol (lowly bound) are included as quality controls. A non-specific binding assessment is also performed to ensure the compound does not adsorb to the device itself.[14]
Data Presentation: Plasma Protein Binding
| Species | Assay Method | Fraction Unbound (fu) | Percent Bound (%) |
| Human | RED | [Value] | [Value] |
| Rat | RED | [Value] | [Value] |
Conclusion: Synthesizing a Decision-Making Profile
This technical guide provides a comprehensive framework for the initial in vitro ADME and pharmacokinetic characterization of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline. By systematically evaluating its solubility, permeability, metabolic stability, CYP inhibition potential, and plasma protein binding, research teams can build a robust data package. This profile is not an endpoint but a critical input for predictive modeling, guiding medicinal chemistry efforts, and making informed decisions on the progression of this NCE towards further development. The emphasis on causality, robust protocols, and appropriate controls ensures the scientific integrity of the data, laying a trustworthy foundation for one of the most critical stages in the drug discovery journey.
References
Sources
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- 17. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
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- 19. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary cytotoxicity screening results for 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
An In-depth Technical Guide: Preliminary Cytotoxicity Screening of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for conducting the initial cytotoxic evaluation of the novel chemical entity 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each experimental choice, ensuring a robust, self-validating, and interpretable screening cascade.
Scientific Rationale & Compound Background
The decision to screen 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline for anticancer activity is rooted in established medicinal chemistry principles. The molecule is a hybrid, strategically combining two pharmacophores with well-documented biological activities.
-
The 7-Chloroquinoline Scaffold: This moiety is the backbone of chloroquine, a historically significant antimalarial drug.[1] Beyond its antiplasmodial effects, the 7-chloroquinoline core is recognized as a "privileged structure" in anticancer research.[2] Its derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of autophagy, a process cancer cells often exploit to survive stress, and the induction of apoptosis (programmed cell death).[2] Studies have demonstrated the cytotoxicity of various 7-chloroquinoline derivatives against multiple human cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.[3][4][5]
-
The Benzenesulfonamide Moiety: The sulfonamide group is a cornerstone of medicinal chemistry. Benzenesulfonamide derivatives, in particular, have shown a wide spectrum of pharmacological properties, including significant antitumor activities.[6][7] These compounds often act by inhibiting key enzymes that are overexpressed in tumors, such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[8][9] Their incorporation into a larger molecule can enhance binding affinity and confer potent antiproliferative effects.[9]
The logical synthesis of these two moieties, connecting the 7-chloroquinoline core to a benzenesulfonylpiperazine group, yields a novel compound with a high probability of possessing significant and potentially multi-modal anticancer properties.[10][11] Preliminary screening is therefore the critical first step to validate this hypothesis.
The Screening Cascade: A Multi-Parametric Strategy
A single cytotoxicity assay provides a limited view of a compound's biological effect. A robust preliminary screen must employ a battery of tests that interrogate different cellular health indicators. This multi-parametric approach minimizes the risk of misleading results—for instance, a compound might interfere with the chemistry of one assay but not another—and provides a richer, more nuanced understanding of the compound's cytotoxic profile.
Our proposed workflow is a tiered cascade designed for efficiency and depth of information.
Caption: A logical workflow for tiered preliminary cytotoxicity screening.
Experimental Methodologies
Cell Line Selection and Maintenance
The choice of cell lines is critical for assessing both the potency and potential spectrum of activity. A standard panel should include representatives of different major cancer types and a non-cancerous cell line to evaluate selectivity.
-
Cancer Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma)
-
A549 (Human Lung Carcinoma)
-
HeLa (Human Cervical Carcinoma)
-
-
Non-Cancerous Control:
-
L929 (Mouse Fibroblast Cell Line)[12]
-
All cell lines should be cultured in their recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
Tier 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability and proliferation.[13] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[14][15]
Protocol:
-
Cell Seeding: In a 96-well flat-bottom plate, seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.[15]
-
Compound Treatment: Prepare a stock solution of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the existing medium with 100 µL of the medium containing the test compound. Include wells for vehicle control (DMSO at the highest concentration used) and a no-cell blank.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.[15][16]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[17]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16][18]
-
Data Analysis: Subtract the average absorbance of the blank from all other readings. Calculate percent viability as (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot percent viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2: LDH Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[19][20][21] It provides a distinct endpoint from the MTT assay, corroborating cytotoxicity by confirming a loss of membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes.[22] Carefully transfer 10-50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to a commercial kit's instructions (e.g., Abcam ab65393, Sigma-Aldrich CAT. NO. 11 644 793 001).[19][22] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically ~490 nm).[23]
-
Data Analysis: Include controls for maximum LDH release (cells lysed with Triton X-100) and background (medium only). Calculate percent cytotoxicity as ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100.
Tier 3: Annexin V/PI Staining for Apoptosis vs. Necrosis
This flow cytometry-based assay is crucial for elucidating the mechanism of cell death.[24] It uses two probes:
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[25]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells with compromised membranes.
Caption: Flow cytometry quadrants for Annexin V/PI apoptosis detection.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶) in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in a commercial kit.[25][26]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.[25]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation and Interpretation
Quantitative data from the viability and cytotoxicity assays should be summarized for clear comparison across cell lines. The primary output is the IC₅₀ value, which represents the compound's potency.
Table 1: Summary of Preliminary Cytotoxicity Results for 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
| Cell Line | Assay | Endpoint | IC₅₀ (µM) ± SD | Selectivity Index (SI)¹ |
| MCF-7 | MTT | Metabolic Viability | [Insert Data] | [Calculate] |
| A549 | MTT | Metabolic Viability | [Insert Data] | [Calculate] |
| HeLa | MTT | Metabolic Viability | [Insert Data] | [Calculate] |
| L929 | MTT | Metabolic Viability | [Insert Data] | N/A |
| MCF-7 | LDH | Membrane Integrity | [Insert Data] | N/A |
| A549 | LDH | Membrane Integrity | [Insert Data] | N/A |
¹ Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells (L929) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
The Annexin V/PI results will be presented as quadrant plots from the flow cytometer, quantifying the percentage of cells in each population (healthy, early apoptotic, late apoptotic/necrotic). A significant increase in the Annexin V-positive populations upon treatment would strongly suggest that the compound induces apoptosis.
References
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Title: Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature Experiments. URL: [Link]
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Title: 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Source: PubMed. URL: [Link]
-
Title: 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline. Source: PubChem. URL: [Link]
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Title: A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Source: PMC. URL: [Link]
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Title: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Source: ACS Omega. URL: [Link]
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Title: New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][14][17][27] triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Source: Bentham Science. URL: [Link]
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Deconvoluting the Mechanism: A Guide to Identifying the Primary Molecular Targets of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer and antiprotozoal effects.[1][2] The specific derivative, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline, holds significant therapeutic promise, yet its precise molecular targets often remain unelucidated. Target identification is a cornerstone of modern drug development, providing the critical mechanistic insights required for rational drug design, predicting on- and off-target effects, and understanding potential toxicity.[3][4] This guide presents a comprehensive, multi-pronged strategy for the robust identification and validation of the primary molecular targets of this compound. We will detail an integrated workflow that begins with computational hypothesis generation and progresses through rigorous, label-free and affinity-based experimental validation techniques, culminating in functional pathway analysis. Each protocol is designed as a self-validating system, providing researchers with the technical detail and theoretical rationale necessary to confidently deconvolute the compound's mechanism of action.
The Strategic Framework: An Integrated Approach to Target Identification
The journey from a bioactive compound to a well-understood therapeutic agent requires a systematic and multi-faceted approach to target identification.[3] A linear or single-method strategy is often insufficient to navigate the complexity of the cellular proteome. We advocate for a parallel and iterative workflow that leverages the strengths of both computational and experimental methodologies. This integrated strategy enhances the probability of success by building a layered, evidence-based case for target engagement.
Figure 1: Integrated workflow for small molecule target identification.
Phase 1: In Silico Target Prediction — Generating Actionable Hypotheses
Before committing to resource-intensive experimental work, computational (in silico) target prediction offers a rapid and cost-effective strategy to survey the vast landscape of potential protein interactions and narrow the field of candidates.[5][6] These methods leverage large chemogenomic databases to predict biological targets based on the compound's chemical structure or by docking it into known protein structures.[5][7]
Core Methodologies
-
Ligand-Based Prediction: This approach operates on the principle that structurally similar molecules tend to bind to similar proteins.[5]
-
2D/3D Similarity Searching: The compound's structure is compared against databases like ChEMBL to identify known bioactive molecules with high structural similarity. The targets of these similar molecules become high-priority candidates for the query compound.
-
Machine Learning & Pharmacophore Modeling: Statistical models are trained on the chemical features of thousands of known ligands for a given target. These models can then predict the probability that the query compound will bind to that target.[8]
-
-
Structure-Based Prediction (Reverse Docking):
-
This method "reverses" the typical virtual screening paradigm. Instead of screening a library of compounds against one target, the single query compound is computationally docked against a large panel of 3D protein structures to predict binding energies and identify the most likely protein partners.[5][6]
-
Practical Implementation & Expected Output
Numerous web-based tools, such as SwissTargetPrediction, TargetHunter, and SPiDER, can execute these predictions.[5][9] The output is typically a ranked list of putative protein targets.
Table 1: Example Output from In Silico Target Prediction
| Rank | Predicted Target | Class | Prediction Score/Probability | Rationale |
|---|---|---|---|---|
| 1 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Kinase | 0.85 | High structural similarity to known VEGFR-2 inhibitors. |
| 2 | Abelson murine leukemia viral oncogene homolog 1 (ABL1) | Kinase | 0.79 | Favorable docking score in reverse docking screen. |
| 3 | Dihydropteroate Synthase (DHPS) | Enzyme | 0.72 | Common target for sulfonamide-containing compounds.[10] |
| 4 | Serotonin 5-HT2A Receptor | GPCR | 0.68 | Pharmacophore match with known serotonin antagonists. |
It is critical to interpret these results as a set of testable hypotheses, not as definitive proof. The subsequent experimental phases are designed to validate these computational predictions.
Phase 2: Experimental Target Identification & Validation
This phase employs direct biochemical and biophysical methods to confirm a physical interaction between the compound and its putative targets within a biological context. We prioritize label-free methods, as they utilize the native, unmodified compound, thereby avoiding potential artifacts introduced by chemical tags.[11][12]
Label-Free Method 1: Cellular Thermal Shift Assay (CETSA)
Causality: The foundational principle of CETSA is that the binding of a small molecule ligand stabilizes its target protein, making it more resistant to thermal denaturation.[13][14] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble target protein remaining. A ligand-induced shift in the protein's melting curve is direct evidence of target engagement in a physiologically relevant environment.[14][15]
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Target Validation
-
Cell Culture & Treatment:
-
Culture a relevant cell line (e.g., MCF-7 breast cancer cells if an anticancer effect is hypothesized) to 80-90% confluency.[1]
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into two main pools: one for vehicle control (e.g., 0.1% DMSO) and one for treatment with 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline (e.g., at 10 µM). Incubate for 1 hour at 37°C.[13]
-
-
Heat Challenge:
-
Aliquot 100 µL of both vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.
-
Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[13]
-
-
Lysis and Fractionation:
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize total protein concentration across all samples using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody for the predicted target protein (e.g., anti-VEGFR-2).[16]
-
Detect the signal and quantify band intensities. Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Label-Free Method 2: Drug Affinity Responsive Target Stability (DARTS)
Causality: Similar to CETSA, DARTS operates on the principle of ligand-induced stabilization. However, instead of thermal denaturation, DARTS leverages the fact that a ligand-bound protein exhibits increased resistance to enzymatic degradation by proteases.[17][18] By comparing the proteolytic patterns of vehicle- vs. compound-treated lysates, protected proteins can be identified as direct binders.[11][19]
Figure 3: Experimental workflow for Drug Affinity Responsive Target Stability (DARTS).
Detailed Protocol: Unbiased DARTS for Target Discovery
-
Lysate Preparation & Treatment:
-
Prepare a total protein lysate from a relevant cell line or tissue using a mild lysis buffer (e.g., M-PER buffer).
-
Divide the lysate into vehicle and compound-treatment groups. Incubate with the compound or DMSO for 1 hour on ice.
-
-
Protease Digestion:
-
The choice and concentration of protease are critical. Pronase, a mixture of proteases, is often used for initial unbiased screens.[17][18]
-
Add varying, low concentrations of Pronase (e.g., 1:1000, 1:500, 1:100 w/w protease:total protein) to both vehicle and compound-treated lysates.[18]
-
Incubate for a defined time (e.g., 30 minutes) at room temperature.
-
-
Analysis:
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Run the samples on an SDS-PAGE gel and stain with Coomassie Blue or silver stain.
-
Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle-treated lanes. These represent protease-protected proteins.
-
-
Identification and Validation:
-
Excise the protected bands from the gel.
-
Identify the proteins using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Validate the identified hits by repeating the DARTS experiment and performing a Western blot with antibodies specific to the candidate proteins.[11]
-
Affinity-Based Method: Affinity Chromatography-Mass Spectrometry (AC-MS)
Causality: This classic technique uses the compound as "bait" to "fish" for its binding partners.[20][21] The compound is first chemically modified to include a linker and then immobilized on a solid support (e.g., agarose beads).[19][22] When a cell lysate is passed over these beads, target proteins bind to the immobilized compound and can be selectively isolated and identified.[4][20] While powerful, this method's primary challenge is that the chemical modification could alter the compound's binding properties.[23]
Table 2: Comparison of Primary Experimental Target ID Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Affinity Chromatography-MS (AC-MS) |
|---|---|---|---|
| Principle | Ligand-induced thermal stabilization | Ligand-induced protease resistance | Affinity-based pull-down |
| Label-Free? | Yes | Yes | No (Requires compound modification) |
| Pros | Confirms target engagement in intact cells; quantitative.[15] | Unbiased discovery possible; no compound modification needed.[11] | Can identify low-abundance binders; well-established. |
| Cons | Requires a specific antibody for validation; not ideal for unbiased discovery. | Protease optimization can be complex; may miss membrane proteins. | Modification may disrupt binding; risk of non-specific binders.[23] |
| Best For | Validating specific, predicted targets. | Unbiased screening and validation. | Unbiased screening when compound can be modified without losing activity. |
Phase 3: Pathway Analysis and Functional Characterization
Identifying a direct binding target is a crucial milestone, but understanding the functional consequence of that interaction is the ultimate goal.
Kinome Profiling
Rationale: The benzenesulfonylpiperazine moiety is a common scaffold in kinase inhibitors. Therefore, a primary hypothesis for 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline is that it targets the protein kinome. Kinome profiling provides a comprehensive overview of a compound's activity and selectivity against a large panel of protein kinases.[24][25] This is essential for identifying both the intended targets and potential off-target liabilities that could lead to toxicity.[26]
Methodology: Numerous commercial services (e.g., from companies like Reaction Biology, Eurofins, Pharmaron) offer kinome profiling.[27] Typically, the compound is submitted and screened at one or more concentrations (e.g., 1 µM) against a panel of hundreds of purified kinases. The output is the percent inhibition for each kinase, and for promising hits, a follow-up IC₅₀ determination is performed.
Table 3: Hypothetical Kinome Profiling Results (Top Hits at 1 µM)
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC₅₀ (nM) |
|---|---|---|---|
| VEGFR-2 | Tyrosine Kinase | 98% | 45 |
| PDGFRβ | Tyrosine Kinase | 95% | 80 |
| c-KIT | Tyrosine Kinase | 89% | 150 |
| ABL1 | Tyrosine Kinase | 75% | 450 |
| CDK2 | CMGC | 15% | >10,000 |
This data strongly suggests the compound is a potent inhibitor of several receptor tyrosine kinases involved in angiogenesis and cell growth, corroborating the in silico prediction.
Figure 4: Hypothetical signaling pathway inhibited by the compound.
Cellular Functional Assays
Based on the validated target (e.g., VEGFR-2), downstream cell-based assays must be performed to confirm the mechanism of action.
-
Phosphorylation Status: Treat a relevant cell line (e.g., HUVEC cells) with VEGF to stimulate the pathway, with and without the compound. Perform a Western blot to analyze the phosphorylation status of VEGFR-2 and its downstream effectors like ERK. A reduction in p-VEGFR-2 and p-ERK would confirm pathway inhibition.
-
Phenotypic Assays: Conduct functional assays relevant to the target. For a VEGFR-2 inhibitor, this would include anti-angiogenesis assays (e.g., tube formation assay) or cell proliferation assays (e.g., MTT or SRB assay) in cancer cell lines that are dependent on this pathway.[1]
Conclusion
The identification of primary molecular targets for 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline is an achievable but complex endeavor that demands a rigorous, multi-faceted scientific approach. By strategically combining the predictive power of in silico tools with the definitive evidence from experimental techniques like CETSA and DARTS, researchers can build a robust and validated model of the compound's mechanism of action. This foundational knowledge is indispensable, paving the way for intelligent lead optimization, biomarker discovery, and the ultimate translation of a promising chemical entity into a novel therapeutic.
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Annis, D.A., et al. Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. Analytical Chemistry. (URL: [Link])
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High-Throughput Screening Assay Protocols for 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
Executive Summary & Rationale
The compound 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline (PubChem CID 1241326) represents a highly versatile hybrid scaffold in modern medicinal chemistry[1]. By combining a highly basic 7-chloroquinoline core with a benzenesulfonylpiperazine moiety, this molecule acts as a bitopic ligand capable of dual-target engagement[2].
Because of its physicochemical properties, the 7-chloroquinoline core exhibits profound lysosomotropism—it readily crosses lipid bilayers at physiological pH but becomes protonated and trapped within acidic organelles. This application note provides an in-depth, self-validating guide to two orthogonal High-Throughput Screening (HTS) workflows designed to exploit this mechanism:
-
Target-Based Antimalarial HTS: A cell-free β-hematin crystallization assay targeting the Plasmodium food vacuole.
-
Phenotypic Anticancer HTS: An autophagic flux assay targeting mammalian lysosomal impairment and autophagosome-lysosome fusion[3].
Physicochemical Profiling & Causality
To design a robust HTS assay, the physicochemical properties of the compound must dictate the experimental parameters. Table 1 summarizes the quantitative data driving our assay design.
Table 1: Physicochemical Properties & Experimental Causality
| Property | Value | Experimental Causality / Relevance |
| Molecular Weight | 387.9 g/mol [1] | Falls within Lipinski’s Rule of 5; ensures standard solubility in 100% DMSO stock solutions (10 mM). |
| LogP (Estimated) | ~3.6[1] | Optimal lipophilicity allows the compound to partition into lipid surrogates (NP-40) during cell-free assays and cross cellular membranes in phenotypic assays. |
| Topological Polar Surface Area | 61.9 Ų[1] | Excellent membrane permeability. Requires careful control of assay plate plastics (use low-binding plates) to prevent non-specific adsorption. |
| 7-Chloroquinoline Core | pKa ~8.5 | Highly basic nature drives pH-dependent accumulation in acidic compartments (pH 4.5–5.0), necessitating pH-sensitive reporter systems (e.g., mRFP-GFP-LC3) for validation. |
Mechanistic Grounding
The dual-utility of this compound stems from its localization. In Plasmodium falciparum, it accumulates in the acidic food vacuole, capping toxic hematin and preventing its crystallization into non-toxic hemozoin. In mammalian cancer cells, it accumulates in the lysosome, raising the organellar pH. This neutralizes pH-dependent cathepsins and physically blocks the fusion of autophagosomes with lysosomes, triggering apoptosis[3].
Figure 1: Dual mechanism of action: Hemozoin inhibition (malaria) and autophagy blockade (cancer).
Protocol A: High-Throughput Cell-Free β-Hematin Crystallization Assay
Rationale: In vivo, hemozoin formation occurs near neutral lipid droplets within the parasite. To mimic this in a cell-free HTS format, the lipophilic detergent NP-40 is used as a lipid surrogate to mediate the crystallization of synthetic hemozoin (β-hematin)[4]. Unreacted hematin (indicating successful inhibition by the compound) is subsequently quantified using the pyridine-ferrochrome method. Pyridine coordinates with the iron in free hematin to form a soluble bis-pyridyl hemichrome complex, shifting the absorbance to a sharp peak at 405 nm[5].
Step-by-Step Methodology:
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense 2.5 nL of 10 mM compound stock into 384-well clear-bottom microplates. This eliminates disposable tip waste, prevents compound carryover, and maintains DMSO concentrations below 0.5%, which is critical because high DMSO can independently precipitate hematin.
-
Reagent Addition: Add 20 µL of a pre-mixed solution containing 100 µM hemin and 30.55 µM NP-40 detergent in 0.5 M sodium acetate buffer (pH 4.8) to each well.
-
Incubation: Seal the plates and incubate at 37°C for 4-5 hours on a microplate shaker (300 RPM) to allow β-hematin crystallization.
-
Detection: Add 20 µL of a pyridine solution (5% v/v pyridine, 20% v/v acetone, 0.2 M HEPES, pH 7.4) to each well to dissolve any unreacted hematin into a bis-pyridyl hemichrome complex[5].
-
Readout: Measure absorbance at 405 nm using a microplate reader.
-
Self-Validation: Calculate the Z'-factor using 10 µM Chloroquine as a positive control and 0.5% DMSO as a negative control. A Z'-factor > 0.75 indicates a robust assay ready for hit triage.
Protocol B: Phenotypic Autophagy Inhibition Assay (mRFP-GFP-LC3)
Rationale: Because the 7-chloroquinoline core accumulates in the lysosome, it raises the organellar pH. This neutralizes pH-dependent cathepsins and physically blocks the fusion of autophagosomes with lysosomes[3]. The mRFP-GFP-LC3 tandem sensor is employed to monitor this block in autophagic flux. GFP is acid-sensitive and its fluorescence is quenched in functional autolysosomes. If the compound neutralizes the lysosome, GFP fluorescence persists, yielding yellow puncta (GFP+ RFP+) indicative of an autophagic block.
Step-by-Step Methodology:
-
Cell Plating: Seed U2OS cells stably expressing mRFP-GFP-LC3 at a density of 2,000 cells/well in 384-well black, clear-bottom microplates (black walls prevent fluorescence cross-talk; clear bottoms allow high-NA objective imaging).
-
Incubation: Allow cells to adhere overnight at 37°C in 5% CO2.
-
Compound Treatment: Acoustically dispense the compound to achieve a final concentration gradient (e.g., 0.1 µM to 50 µM). Include 100 nM Bafilomycin A1 or 50 µM Chloroquine as positive controls.
-
Fixation & Staining: After 18-24 hours of treatment, fix cells with 4% paraformaldehyde for 15 minutes. Wash with PBS and counterstain nuclei with Hoechst 33342 (1 µg/mL).
-
High-Content Imaging: Image plates using a high-content screening system (e.g., PerkinElmer Opera Phenix) using 40x water immersion objectives.
-
Data Analysis: Quantify the ratio of yellow puncta (autophagosomes) to red-only puncta (autolysosomes). An increased ratio indicates late-stage autophagy inhibition.
HTS Assay Parameters Summary
Table 2: HTS Assay Parameters Summary
| Parameter | Assay A: β-Hematin Crystallization | Assay B: Autophagic Flux (mRFP-GFP-LC3) |
| Target | Hemozoin formation (Cell-free) | Autophagosome-Lysosome fusion (Phenotypic) |
| Format | 384-well clear-bottom microplate | 384-well black, clear-bottom microplate |
| Readout | Absorbance (405 nm) | High-Content Fluorescence Imaging |
| Primary Reagents | Hemin, NP-40, Pyridine | U2OS mRFP-GFP-LC3 cells, Hoechst 33342 |
| Positive Control | Chloroquine (10 µM) | Bafilomycin A1 (100 nM) or Chloroquine (50 µM) |
| Incubation Time | 4-5 hours at 37°C | 18-24 hours at 37°C |
| Z'-Factor Target | > 0.75 | > 0.60 |
Data Presentation & Hit Triage Logic
For both assays, data triage follows a standardized logic path to ensure high-confidence hit selection. The workflow integrates acoustic dispensing, automated incubation, and multi-parametric readouts to calculate IC50 values and validate hit compounds.
Figure 2: Standardized high-throughput screening workflow from compound dispensing to data triage.
References
-
PubChem. "4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline | C19H18ClN3O2S | CID 1241326". National Institutes of Health. URL: [Link]
-
Munoz-Tello, P., et al. "Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1". bioRxiv / PMC. URL: [Link]
-
Sandlin, R. D., et al. "Use of the NP-40 detergent-mediated assay in discovery of inhibitors of beta-hematin crystallization". Antimicrobial Agents and Chemotherapy. URL: [Link]
-
Eberhardt, J., et al. "Lapatinib, Nilotinib and Lomitapide Inhibit Haemozoin Formation in Malaria Parasites". Molecules / MDPI. URL: [Link]
Sources
- 1. 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline | C19H18ClN3O2S | CID 1241326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the NP-40 detergent-mediated assay in discovery of inhibitors of beta-hematin crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Flow Cytometric Evaluation of Apoptosis and Autophagic Flux in Cells Treated with 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
Introduction & Rationale
The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a highly privileged structure in medicinal chemistry, serving as the foundational backbone for numerous antimalarial and anticancer agents[1]. Functionalizing this core with a benzenesulfonyl group yields 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline (hereafter referred to as BSPQ ). Similar to its parent compound chloroquine, BSPQ and its analogs exhibit profound modulatory effects on intracellular vesicular trafficking and mitochondrial stability, making them potent candidates for oncology drug development[2].
When evaluating the efficacy of such quinoline-piperazine-sulfonamide hybrids, researchers must assess their dual capacity to inhibit autophagic flux (via lysosomal neutralization) and induce mitochondrial-mediated apoptosis[3]. Flow cytometry serves as the gold standard for this multiparametric analysis. It allows for the high-throughput, single-cell quantification of both phosphatidylserine (PS) externalization (a hallmark of apoptosis) and acidic vesicular organelle (AVO) volume (a marker of autophagic flux)[4].
Mechanistic Overview & Assay Causality
To establish a self-validating experimental system, it is essential to understand the causality behind the chosen flow cytometric assays. We do not merely stain cells; we exploit specific biochemical shifts induced by BSPQ:
-
Apoptosis (Annexin V/PI) : BSPQ treatment induces mitochondrial depolarization, leading to the release of cytochrome c and the activation of the caspase cascade[2]. This proteolytic activity causes the externalization of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. Annexin V-FITC binds specifically to PS in a calcium-dependent manner. Propidium Iodide (PI) is simultaneously used to intercalate into the DNA of cells with compromised membranes. This dual-staining logic reliably distinguishes early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+)[5].
-
Autophagic Flux (Acridine Orange Ratiometric Analysis) : Acridine Orange (AO) is a metachromatic, lysosomotropic fluorophore. In the neutral pH of the cytoplasm and nucleus, it emits green fluorescence (~525 nm). However, when trapped in highly acidic autolysosomes, it protonates, aggregates, and undergoes a metachromatic shift to emit red fluorescence (~650 nm)[4]. Quinoline derivatives act as "proton sponges." They accumulate in lysosomes, neutralize the acidic pH, and block autophagosome-lysosome fusion[2]. This failure to acidify manifests in flow cytometry as a quantifiable decrease in the Red/Green Fluorescence Intensity Ratio (R/GFIR)[6].
Figure 1: Dual mechanism of BSPQ inducing apoptosis and blocking autophagic flux.
Experimental Protocols
Cell Culture and BSPQ Treatment
-
Cell Line Selection : A549 (Human Lung Carcinoma) or MCF-7 (Human Breast Adenocarcinoma) cells are highly responsive to quinoline-induced apoptosis[2].
-
Preparation : Seed cells in 6-well plates at a density of 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow adherence.
-
Treatment : Prepare a 10 mM stock solution of BSPQ in cell-culture grade DMSO. Treat cells with vehicle (0.1% DMSO) or BSPQ at predetermined IC50 concentrations (e.g., 10 µM, 20 µM, 40 µM) for 24 to 48 hours. Self-Validation Step: Include a positive control for autophagy induction (e.g., 200 nM Rapamycin) and an apoptosis positive control (e.g., 50 µM Cisplatin).
Protocol A: Annexin V-FITC / PI Apoptosis Assay
Critical Note: Do not discard the culture media. Quinoline derivatives cause cytoskeletal collapse, meaning late-apoptotic cells will detach and float. Discarding the media will artificially skew your data toward viability.
-
Harvesting : Collect the culture media into a conical tube. Wash the adherent cells gently with PBS and add the wash to the tube. Detach remaining cells using Accutase (avoid harsh Trypsin-EDTA, which can cleave membrane proteins and cause false-positive PS exposure).
-
Washing : Pool the detached cells with the collected media. Centrifuge at 300 × g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.
-
Binding : Resuspend the cell pellet in 100μL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) to achieve a concentration of ∼1×106 cells/mL.
-
Staining : Add 5μL of Annexin V-FITC and 5μL of PI ( 50μg/mL stock) to the suspension. Gently vortex and incubate in the dark at room temperature for exactly 15 minutes[3].
-
Acquisition : Add 400μL of 1X Binding Buffer to each tube to halt the reaction. Analyze immediately on a flow cytometer (e.g., BD FACSCanto II). Use the 488 nm laser for excitation; detect FITC in the FL1 channel (~530/30 nm) and PI in the FL3 channel (~670 LP).
Protocol B: Acridine Orange (AO) Autophagy Assay
Critical Note: AO staining must be performed on live, unfixed cells. Fixation destroys the delicate intracellular pH gradient required for the metachromatic shift.
-
Harvesting : Harvest cells as described in Protocol A, ensuring cells remain viable and are kept at 37°C as much as possible to maintain active vesicular transport.
-
Staining : Resuspend the cell pellet in 1mL of warm PBS containing 1μg/mL Acridine Orange.
-
Incubation : Incubate the cells at 37°C for 15 minutes in the dark[6].
-
Washing : Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with PBS to remove excess extracellular dye. Causality: Extracellular AO emits green fluorescence and will cause massive background noise if not thoroughly washed.
-
Acquisition : Resuspend in 500μL PBS. Analyze via flow cytometry using a 488 nm excitation laser. Record Green fluorescence (cytoplasm/nucleus) in the FL1 channel (~525 nm) and Red fluorescence (acidic vesicles) in the FL3 channel (~650 nm). Calculate the R/GFIR (Red/Green Fluorescence Intensity Ratio) using the cytometer's analysis software[4].
Data Presentation and Expected Outcomes
To ensure robust data interpretation, quantitative results should be summarized in standardized tables. BSPQ treatment is expected to shift the cell population toward late apoptosis while simultaneously decreasing the acidic vesicular volume due to lysosomal neutralization.
Table 1: Representative Annexin V/PI Apoptosis Distribution in A549 Cells
| Treatment Group | Viable (AnnV- / PI-) | Early Apoptotic (AnnV+ / PI-) | Late Apoptotic (AnnV+ / PI+) | Necrotic (AnnV- / PI+) |
| Control (0.1% DMSO) | > 92.0% | < 3.0% | < 3.0% | < 2.0% |
| BSPQ (10 µM) | ~ 75.0% | ~ 12.0% | ~ 10.0% | < 3.0% |
| BSPQ (40 µM) | ~ 45.0% | ~ 18.0% | ~ 32.0% | ~ 5.0% |
Interpretation: A dose-dependent decrease in viable cells and a concurrent increase in early and late apoptotic populations validate the cytotoxic efficacy of BSPQ.
Table 2: Ratiometric Acridine Orange (AO) Autophagic Flux Analysis
| Treatment Group | Mean Green Fluorescence (FL1) | Mean Red Fluorescence (FL3) | R/GFIR (Red/Green Ratio) | Autophagic Status |
| Control (0.1% DMSO) | Baseline | Baseline | 1.00 (Normalized) | Basal Autophagy |
| Rapamycin (200 nM) | Unchanged | High | > 2.50 | Induced Autophagy |
| Chloroquine (40 µM) | Unchanged | Low | < 0.40 | Blocked Flux / Neutralized |
| BSPQ (40 µM) | Unchanged | Low | < 0.50 | Blocked Flux / Neutralized |
Interpretation: A significant drop in the R/GFIR confirms that BSPQ functions similarly to chloroquine[2]. It acts as a lysosomotropic agent that dissipates the lysosomal proton gradient, thereby halting late-stage autophagy and preventing the degradation of autophagosomes[4].
References
-
Diedrich, D., et al. "The Privileged Scaffold Quinoline in Derivatives With Anticancer Potential Mediated by Late Apoptosis." Anticancer Research, 40(3), 1475-1485 (2020). Available at: [Link]
-
Liu, L., et al. "Chloroquine inhibits cell growth in human A549 lung cancer cells by blocking autophagy and inducing mitochondrial‑mediated apoptosis." Molecular Medicine Reports, Spandidos Publications (2018). Available at: [Link]
-
Thomé, M. P., et al. "Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy." Journal of Cell Science, 129(24), 4622-4632 (2016). Available at: [Link]
-
Sasaki, K., et al. "Reduced Autophagy in 5-Fluorouracil Resistant Colon Cancer Cells." Biomolecules & Therapeutics, 24(5), 511-517 (2016). Available at: [Link]
-
Karki, R., et al. "PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9." PLoS One, 8(10), e78765 (2013). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. biomolther.org [biomolther.org]
optimizing column chromatography purification of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
Target Analyte: 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
The Core Chromatographic Challenge
The target molecule is a hybrid structure featuring a lipophilic 7-chloroquinoline core, a piperazine linker, and a benzenesulfonyl moiety. The primary challenge during silica gel chromatography arises from the basic nitrogen atoms—specifically the quinoline nitrogen (pKa ~4.9) and the tertiary amine of the piperazine ring. These electron-rich centers act as strong hydrogen-bond acceptors and undergo severe ion-exchange interactions with the acidic silanol groups (Si-OH, pKa ~4.5–5.0) present on standard normal-phase silica. This phenomenon manifests as extreme band broadening, tailing, and irreversible adsorption, severely compromising both yield and purity.
Troubleshooting FAQs
Q1: My compound is streaking from the baseline to the solvent front on TLC. How do I establish a viable mobile phase? A: Streaking is the hallmark of unsuppressed silanol interactions. To resolve this, you must introduce a competitive basic modifier into your mobile phase. Triethylamine (TEA) at 1–2% (v/v) or aqueous ammonium hydroxide (NH₄OH) at 0.5–1% (v/v) are the industry standards. The modifier acts as a sacrificial base, protonating and binding to the active silanol sites, thereby masking them from your target analyte. For 7-chloroquinoline-piperazine derivatives, a binary system of Dichloromethane (DCM) and Methanol (MeOH) with a basic modifier is highly effective, often utilizing gradients up to 15% MeOH (1)[1].
Q2: I am trying to separate the target product from the starting material (4,7-dichloroquinoline) and the intermediate (7-chloro-4-(piperazin-1-yl)quinoline). What is their relative elution order? A: Elution order is dictated by the hydrogen-bonding capacity and lipophilicity of each species:
-
4,7-dichloroquinoline: Highly lipophilic with no hydrogen-bond donors. It will elute first, often near the solvent front in DCM-rich systems.
-
4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline (Target): The addition of the benzenesulfonyl group caps the secondary amine of the piperazine, removing its hydrogen-bond donor capacity and adding significant steric bulk and lipophilicity. It elutes second.
-
7-chloro-4-(piperazin-1-yl)quinoline (Intermediate): Contains a free secondary amine, making it highly polar and basic. It interacts strongly with the stationary phase and will elute last, requiring higher concentrations of MeOH (or even NH₄OH) to mobilize (2)[2].
Q3: Normal-phase chromatography is still yielding mixed fractions despite using TEA. What is the next logical step? A: If basic modifiers fail to provide baseline resolution, the stationary phase itself must be changed. Switch to Amine-functionalized silica (NH₂-silica). NH₂-silica provides a permanently basic surface environment, completely eliminating the need for mobile phase modifiers while maintaining normal-phase solvent compatibility. Alternatively, reverse-phase preparative HPLC using a C18 column with a basic aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH 9.0) will suppress the ionization of the basic nitrogens, ensuring sharp peaks and predictable retention based strictly on lipophilicity.
Quantitative Data Summary
| Chromatographic Strategy | Stationary Phase | Mobile Phase System | Modifier | Resolution (Target vs. Intermediate) | Primary Limitation |
| Standard Normal-Phase | Bare Silica (40-63 µm) | Hexane / EtOAc | None | Poor (Co-elution/Streaking) | Severe silanol interactions |
| Modified Normal-Phase | Bare Silica (40-63 µm) | DCM / MeOH | 1-2% TEA or 5% NH₄OH | Good | Requires post-column modifier removal |
| Amine-Bonded Phase | NH₂-Silica | Hexane / EtOAc or DCM | None | Excellent | Higher cost of stationary phase |
| Reverse-Phase (Basic) | C18 (Prep HPLC) | Water / Acetonitrile | 10 mM NH₄HCO₃ (pH 9) | Excellent | Requires prep-HPLC instrumentation |
Standard Operating Procedure: Base-Deactivated Flash Chromatography
This self-validating protocol ensures the complete masking of acidic silanols prior to sample introduction, preventing irreversible binding of the 7-chloroquinoline core.
Step 1: Stationary Phase Deactivation
-
Prepare a slurry of standard silica gel in DCM containing 1% (v/v) TEA.
-
Pack the column and flush with 2 Column Volumes (CV) of the same solvent.
-
Causality: Pre-equilibrating the column saturates the active silanol sites with TEA before the target analyte is introduced, ensuring the analyte only experiences partitioning rather than ion-exchange.
Step 2: Dry Loading the Crude Mixture
-
Dissolve the crude reaction mixture in a minimum volume of DCM.
-
Add Celite 545 (or deactivated silica) at a 1:2 mass ratio (crude:Celite).
-
Evaporate to complete dryness under reduced pressure to form a free-flowing powder, then load evenly onto the column head.
-
Causality: The benzenesulfonyl group reduces the solubility of the compound in non-polar starting conditions. Liquid loading can cause the sample to precipitate at the column head, causing band broadening. Dry loading ensures a uniform, narrow injection band.
Step 3: Isocratic Wash
-
Elute with 2 CV of 100% DCM (containing 1% TEA).
-
Validation: Spot the eluent on TLC. This step selectively removes the unreacted 4,7-dichloroquinoline starting material.
Step 4: Step-Gradient Elution
-
Apply 2 CV of 2% MeOH in DCM (1% TEA).
-
Apply 3 CV of 5% MeOH in DCM (1% TEA). The target 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline typically elutes here.
-
Apply 2 CV of 10-15% MeOH in DCM (1% TEA) (1)[1]. This final flush removes any unreacted 7-chloro-4-(piperazin-1-yl)quinoline intermediate.
Step 5: Fraction Analysis and Recovery
-
Analyze fractions via TLC (developed in 10% MeOH/DCM + 1% TEA) and visualize under UV 254 nm.
-
Combine product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the final product twice with toluene.
Troubleshooting Workflow Visualization
Workflow for overcoming silica-induced streaking in basic quinoline purifications.
References
-
Title: STOP Strategy to Inhibit P. falciparum and S. aureus Growth: Molecular Mechanism Studies on Purposely Designed Hybrids Source: MDPI URL: [Link]
-
Title: Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents Source: Bioorganic & Medicinal Chemistry URL: [Link]
Sources
resolving HPLC co-elution issues for 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline and its metabolites
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing co-elution challenges when analyzing the highly lipophilic, weakly basic compound 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline and its metabolic derivatives.
Because this compound features both a bulky, hydrophobic benzenesulfonyl group and a basic 7-chloroquinoline/piperazine pharmacophore, its metabolites exhibit wildly divergent chromatographic behaviors. Below, we dissect the causality behind these behaviors and provide field-proven, self-validating protocols to achieve baseline resolution.
I. Diagnostic Workflow for Co-elution Resolution
Before adjusting your method, you must diagnose the physical mechanism causing the co-elution. Use the decision matrix below to determine if your issue is driven by secondary electrostatic interactions (tailing) or insufficient hydrophobic selectivity (isomeric co-elution).
Diagnostic flowchart for resolving basic compound co-elution based on peak shape analysis.
II. Frequently Asked Questions & Troubleshooting
Q1: Why does the N-dephenylsulfonylated metabolite exhibit severe tailing and co-elute with the parent compound? A1: Causality: The parent compound possesses a sulfonamide-like nitrogen on the piperazine ring, which is non-basic. However, metabolic cleavage of the benzenesulfonyl group yields the metabolite 7-chloro-4-piperazin-1-ylquinoline [4]. This cleavage exposes a highly basic secondary amine on the piperazine ring. Silica-based HPLC columns contain residual silanol groups on their surface that act as weak acids (pKa ~4.5–4.7) [1]. If your mobile phase is operating at an intermediate pH (e.g., pH 4–7), these silanols ionize into negatively charged species. They form strong electrostatic interactions with the positively charged, protonated piperazine nitrogen, causing severe peak tailing [1]. This tailing artificially broadens the metabolite peak, dragging it into the retention window of the parent compound. Solution: Suppress silanol ionization by lowering the mobile phase pH to <3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. Alternatively, employ a polar-embedded column (e.g., amide-linked C18) which creates a hydrophilic shield of water molecules at the silica surface, preventing basic analytes from accessing residual silanols [2].
Q2: How do I resolve the co-elution of isomeric hydroxylated metabolites? A2: Causality: Cytochrome P450-mediated hydroxylation can occur on either the quinoline core or the benzenesulfonyl ring, generating multiple positional isomers. Because the overall lipophilicity (LogP) of these isomers is nearly identical, standard hydrophobic dispersion forces on a traditional C18 column cannot differentiate them. Solution: You must shift the separation mechanism from purely hydrophobic to one that exploits steric shape and π−π interactions. Switching to a Biphenyl or Phenyl-Hexyl stationary phase allows the electron-dense aromatic rings of the analyte to interact differentially with the stationary phase based on the exact spatial orientation of the newly added hydroxyl group [3].
Q3: The parent compound elutes extremely late, but the N-oxide metabolite elutes in the void volume. How do I capture both? A3: Causality: The parent compound is highly lipophilic and requires a high percentage of organic modifier (e.g., >80% Acetonitrile) to elute. Conversely, N-oxidation of the quinoline or piperazine nitrogen creates a highly polar N-O dipole, drastically reducing retention on reversed-phase media. Solution: Implement a wide, multi-step gradient. Start the gradient at a very low organic concentration (2-5% B) and hold for 1-2 minutes to ensure the N-oxide partitions into the stationary phase. Then, utilize a steep ramp to elute the parent compound.
III. Quantitative Data & Analyte Profiling
To successfully design your method, you must understand the physicochemical disparities between the parent drug and its metabolites. Use the table below to anticipate retention behavior and select the appropriate resolution strategy.
| Analyte | Structural Feature | Expected LogP (est.) | Primary HPLC Challenge | Recommended Resolution Strategy |
| Parent Compound | Benzenesulfonyl + Chloroquinoline | ~4.5 - 5.0 | Strong retention, late elution | High organic modifier (Acetonitrile > Methanol) |
| N-Dealkylated Metabolite | Exposed secondary piperazine amine | ~2.5 - 3.0 | Severe tailing via silanol interaction | pH < 3.0; Polar-embedded C18 column |
| Hydroxylated Metabolites | -OH addition on aromatic rings | ~3.5 - 4.0 | Co-elution of positional isomers | Biphenyl/Phenyl-Hexyl column; Shallow gradient |
| N-Oxide Metabolite | Highly polar N-O bond | ~1.5 - 2.0 | Poor retention on reversed-phase | Start gradient at low organic (e.g., 5% B) |
IV. Self-Validating Experimental Protocol
This step-by-step methodology is designed to inherently validate itself: if the basic nitrogens are successfully shielded and π−π interactions are active, the N-dealkylated metabolite will elute symmetrically, and the hydroxylated isomers will resolve into distinct peaks.
Optimized LC-MS/UV Workflow for Quinoline-Piperazine Derivatives
Step 1: Mobile Phase Preparation
-
Buffer A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water. (Rationale: TFA acts as an ion-pairing agent and lowers the pH to ~2.0. This fully protonates the basic nitrogens and completely suppresses residual silanol ionization, eliminating tailing).
-
Buffer B (Organic): 0.1% v/v TFA in LC-MS grade Acetonitrile.
Step 2: Column Selection & Equilibration
-
Hardware: Install a Biphenyl or Polar-Embedded C18 column (Dimensions: 2.1 x 100 mm, 1.7 µm particle size).
-
Equilibration: Flush the column with 95% Buffer A / 5% Buffer B for a minimum of 10 column volumes at a flow rate of 0.4 mL/min.
-
Thermodynamics: Set the column oven temperature to 40°C . (Rationale: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the porous silica, which sharpens peaks and enhances resolution).
Step 3: Multi-Segment Gradient Optimization Program your LC pumps with the following gradient to accommodate the wide polarity range of the metabolites:
-
0.0 - 1.0 min: Hold at 5% B. (Retains polar N-oxide metabolites).
-
1.0 - 8.0 min: Shallow linear ramp from 5% B to 40% B. (Provides the critical time window required for the Biphenyl phase to resolve closely eluting hydroxylated positional isomers via π−π interactions).
-
8.0 - 12.0 min: Steep ramp from 40% B to 95% B. (Forces the elution of the highly lipophilic parent compound).
-
12.0 - 14.0 min: Hold at 95% B. (Washes strongly retained hydrophobic matrix components).
-
14.0 - 15.0 min: Return to 5% B and re-equilibrate.
Step 4: Detection Parameters
-
UV/Vis: Set Diode Array Detector (DAD) to extract at 254 nm and 340 nm (optimal wavelengths for the chloroquinoline chromophore).
-
Mass Spectrometry: Utilize Positive Electrospray Ionization (ESI+). Ensure the desolvation temperature is at least 350°C to handle the high aqueous content early in the gradient.
V. References
-
Top 10 HPLC Column Myths | LCGC International Source: chromatographyonline.com URL:
-
HPLC Column Performance Source: lcms.cz URL:
-
Technical Support Center: Resolving Chromatographic Co-elution with Nisoldipine Metabolites Source: benchchem.com URL:
-
CAS 837-52-5: 7-chloro-4-piperazin-1-yl-quinoline Source: cymitquimica.com URL:
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline (CQP-BS)
Abstract
The successful transfer of analytical methods between laboratories is a critical component of the drug development lifecycle, ensuring consistent and reliable data for regulatory submissions and quality control.[1] This guide provides a comprehensive framework for the cross-validation of analytical methods for the novel compound 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline, hereafter referred to as CQP-BS. We will explore the comparative analysis of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) alternative. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, validation parameters, and field-proven insights grounded in regulatory guidelines from the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Introduction: The Imperative for Rigorous Method Validation
In pharmaceutical development, the journey of an active pharmaceutical ingredient (API) from discovery to market is underpinned by a vast dataset ensuring its quality, safety, and efficacy. The integrity of this data is directly dependent on the reliability of the analytical methods used for its quantification. For CQP-BS, a promising quinoline derivative, establishing a robust and transferable analytical method is paramount.
When a method is transferred between laboratories—for instance, from a research and development (R&D) setting to a quality control (QC) laboratory or a contract research organization (CRO)—a documented process is required to verify that the receiving laboratory can perform the test method for its intended purpose.[1][2] This process, known as analytical method transfer or inter-laboratory cross-validation, ensures that analytical results are consistent and comparable, regardless of the testing site.[1][3]
This guide will detail the cross-validation of a primary HPLC-UV method for CQP-BS assay and will compare its performance characteristics to a high-sensitivity UPLC-MS/MS method, providing a clear rationale for method selection based on the analytical objective.
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and UPLC-MS/MS depends on the specific analytical requirements, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.[4][5]
-
HPLC-UV: A workhorse of QC laboratories, this technique is cost-effective, robust, and well-suited for the quantification of APIs in pharmaceutical formulations where concentrations are relatively high.[4][5][6] Its reliability and simplicity make it an excellent choice for routine release testing.[7]
-
UPLC-MS/MS: This method offers significantly higher sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., in plasma samples) where analyte concentrations are often very low.[5][8][9] The specificity of Multiple Reaction Monitoring (MRM) allows for precise quantification even in complex biological matrices.[4]
The following table summarizes the hypothetical, yet typical, performance characteristics of each method for the quantification of CQP-BS.
| Performance Parameter | HPLC-UV | UPLC-MS/MS | Regulatory Guideline (ICH Q2(R1)) |
| Linearity (R²) | > 0.998 | > 0.999 | Correlation coefficient should justify linearity. |
| Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL | 80-120% of the test concentration for assay.[10] |
| Accuracy (% Bias) | < 2.0% | < 10.0% | Should be assessed across the specified range. |
| Precision (%RSD) | < 2.0% | < 10.0% | Repeatability and intermediate precision. |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL | Analyte can be quantified with suitable precision and accuracy.[1][10] |
| Selectivity/Specificity | Moderate | High | Ability to assess the analyte in the presence of other components.[11] |
| Matrix Effect | Low | Potential for ion suppression/enhancement | Must be investigated for bioanalytical methods.[12] |
Inter-Laboratory Cross-Validation: A Step-by-Step Protocol
The most common approach for method transfer is comparative testing, where both the transferring (Lab A) and receiving (Lab B) laboratories analyze the same set of homogeneous samples.[1][3] The results are then statistically compared against predefined acceptance criteria.[1]
Objective
To demonstrate that the analytical method for CQP-BS, when transferred from the Transferring Laboratory (Lab A) to the Receiving Laboratory (Lab B), provides comparable and reliable results.[1]
Experimental Design
A sufficient quantity of a single, homogeneous batch of CQP-BS drug substance should be prepared and divided between the two laboratories. The study will involve the analysis of 6 independent preparations at 100% of the target concentration.
Acceptance Criteria
For a successful cross-validation, the results must meet the following criteria, which are based on established industry practices and regulatory expectations:
-
Comparative Accuracy: The mean result from Lab B should be within ±2.0% of the mean result from Lab A.
-
Comparative Precision: The %RSD of all 12 results (6 from Lab A, 6 from Lab B) should not be more than 2.0%.
-
Individual Results: All individual results must be within the range of the mean of the 12 results ± 3 standard deviations.
Workflow for Cross-Validation
The following diagram illustrates the workflow for the inter-laboratory cross-validation study.
Caption: A typical workflow for an inter-laboratory cross-validation study.
Detailed Experimental Protocols
Reproducible and reliable results hinge on detailed and validated experimental protocols.[4] Below are representative methodologies for the quantification of CQP-BS.
Primary Method: HPLC-UV for Drug Substance Assay
This method is designed for the accurate quantification of CQP-BS in bulk drug substance.
A. Instrumentation & Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[13]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[13]
-
Solvents: HPLC-grade acetonitrile (ACN) and high-purity water (e.g., Milli-Q).[13]
-
Reagents: Phosphoric acid (for pH adjustment).
B. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: 30% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the UV absorbance maximum of the quinoline chromophore)
-
Injection Volume: 10 µL
C. Sample Preparation
-
Accurately weigh approximately 25 mg of CQP-BS reference standard and transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (50:50 ACN:Water), sonicate to dissolve, then dilute to volume with diluent. This is the Standard Stock Solution.
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent to achieve a final concentration of 50 µg/mL.
-
Prepare test samples similarly using the CQP-BS drug substance.
Alternative Method: UPLC-MS/MS for Bioanalysis
This method is suitable for high-sensitivity quantification of CQP-BS in a biological matrix like human plasma, essential for pharmacokinetic studies.
A. Instrumentation & Materials
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Solvents: LC-MS grade ACN and water.
-
Reagents: Formic acid, Internal Standard (IS) (a structurally similar, stable isotope-labeled CQP-BS is ideal).
B. UPLC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Optimized for rapid elution and separation from matrix components.
-
Ionization Mode: ESI Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion (M+H)+ for CQP-BS and its most stable product ion would be determined during method development.
C. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ACN containing the internal standard.[4]
-
Vortex the mixture for 1 minute to precipitate proteins.[4]
-
Centrifuge at >10,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to an HPLC vial for injection.
Data Analysis and Interpretation
The following table presents hypothetical results from our cross-validation study of the HPLC-UV method.
| Run | Lab A Assay (%) | Lab B Assay (%) |
| 1 | 99.8 | 100.1 |
| 2 | 100.2 | 99.5 |
| 3 | 99.5 | 99.9 |
| 4 | 100.5 | 100.4 |
| 5 | 99.9 | 99.7 |
| 6 | 100.1 | 100.3 |
| Mean | 100.00 | 99.98 |
| Std Dev | 0.36 | 0.36 |
| %RSD | 0.36 | 0.36 |
Statistical Comparison:
-
Mean of all 12 results: 99.99%
-
Overall Std Dev: 0.35
-
Overall %RSD: 0.35%
-
Difference between means: 0.02%
Key Validation Parameters and Their Inter-relationships
The validation of an analytical procedure is a holistic process designed to demonstrate that it is suitable for its intended purpose.[14][15][16] The diagram below illustrates the core validation characteristics as defined by ICH Q2(R1).[14][15]
Caption: Core analytical method validation parameters and their relationships.
Conclusion
The successful cross-validation of an analytical method is not merely a procedural formality; it is a cornerstone of ensuring data integrity throughout the pharmaceutical development process. By following a well-defined protocol rooted in regulatory guidelines, establishing clear acceptance criteria, and fostering transparent communication between laboratories, organizations can guarantee the consistency and reliability of their analytical data.[1] For CQP-BS, the robust HPLC-UV method is proven suitable for transfer to a QC environment for routine assays, while the UPLC-MS/MS method stands as a validated, high-sensitivity alternative for future bioanalytical applications.
References
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〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES . Ofni Systems. Available at: [Link]
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Challenges of Analytical Method Transfer in the Pharmaceutical Industry . RSSL. Available at: [Link]
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Guideline on Bioanalytical Method Validation in Pharmaceutical Development . Taiwan Food and Drug Administration. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). Available at: [Link]
-
Development and comparison of UPLC-ESI-MS and RP-HPLC-VWD methods for determining microcystin-LR . Royal Society of Chemistry. Available at: [Link]
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . The United States Pharmacopeial Convention. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration (FDA). Available at: [Link]
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Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices . MDPI. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . Pharmaceuticals and Medical Devices Agency (PMDA). Available at: [Link]
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A Comparative Guide to the Pharmacokinetic Profiling of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline versus Piperaquine: A Methodological Framework
Executive Summary
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, most notably the antimalarial agent piperaquine.[1] As drug resistance evolves, the development of novel analogs is paramount. This guide provides a comparative pharmacokinetic framework for evaluating a novel investigational compound, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline, against the established profile of piperaquine. Due to the nascent status of the investigational compound, this document focuses on establishing a robust, self-validating experimental strategy. We will detail the established pharmacokinetic profile of piperaquine as a benchmark and provide comprehensive, field-proven protocols for the in vitro and in vivo characterization of its novel analog. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the drug-like properties of new chemical entities.
Introduction: The Rationale for Novel 4-Aminoquinoline Analogs
Piperaquine, a bisquinoline, is a critical partner drug in artemisinin-based combination therapies (ACTs) for malaria.[2][3] Its key therapeutic advantage lies in its exceptionally long terminal elimination half-life, which provides a prolonged prophylactic effect after treatment.[4][5] However, this long half-life can also contribute to the selection of resistant parasites and potential for cumulative toxicity.
The development of new 4-aminoquinoline derivatives, such as 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline, is driven by the need to optimize the therapeutic window.[6][7] The addition of a benzenesulfonylpiperazine moiety could significantly alter the compound's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive pharmacokinetic (PK) comparison is therefore not merely a characterization step but a critical investigation into whether a new analog offers a superior balance of efficacy and safety over the existing standard of care.
Compound Profiles: Structural and Physicochemical Comparison
The foundational difference in chemical structure dictates the pharmacokinetic potential of each compound. Piperaquine is a large, symmetrical bisquinoline, while the investigational compound is a monoquinoline with a distinct sulfonamide group.
| Property | 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline | Piperaquine |
| Chemical Structure |
|
|
| Molecular Formula | C₁₉H₁₈ClN₃O₂S[8] | C₂₉H₃₂Cl₂N₆ |
| Molecular Weight | 387.9 g/mol [8] | 535.5 g/mol |
| Predicted LogP | 3.6[8] | 5.8 |
| Key Features | Monoquinoline, Sulfonamide group | Bisquinoline, Symmetrical structure |
The Benchmark: Established Pharmacokinetic Profile of Piperaquine
Piperaquine exhibits a complex pharmacokinetic profile characterized by very slow elimination.[2][4] After oral administration, it is slowly but well-absorbed, with high-fat meals potentially increasing its bioavailability.[3] Its most notable features are a very large volume of distribution (Vd) and low oral clearance, leading to an extremely long terminal elimination half-life that can extend up to 30 days.[2][4] This long half-life is a result of extensive tissue binding and slow release back into circulation. Piperaquine is highly bound to plasma proteins (>99%), meaning only a small fraction of the drug is free and pharmacologically active at any given time.[4][9] Metabolism is primarily handled by the cytochrome P450 enzyme CYP3A4.[3][4]
Table 2: Summary of Piperaquine Pharmacokinetic Parameters
| Parameter | Value | Significance |
|---|---|---|
| Time to Max. Conc. (Tₘₐₓ) | ~5-6 hours | Indicates slow absorption from the gut. |
| Elimination Half-life (t₁/₂) | 20 - 30 days[4][5] | Provides long-lasting post-treatment prophylaxis. |
| Volume of Distribution (Vd) | Very large (~200 - 800 L/kg)[2][4] | Suggests extensive distribution into and binding within tissues. |
| Oral Clearance (CL/F) | Low (0.3 - 1.9 L/h/kg)[2] | The body eliminates the drug very slowly. |
| Plasma Protein Binding | >99%[4] | Low fraction of unbound, active drug; acts as a circulating reservoir. |
| Primary Metabolism | CYP3A4-mediated[2][3] | Potential for drug-drug interactions with CYP3A4 inhibitors/inducers. |
A Proposed Strategy for Pharmacokinetic Characterization
To objectively compare the investigational compound to piperaquine, a staged, multi-step approach is required. This workflow ensures that foundational in vitro data informs the design of more complex and resource-intensive in vivo studies.[10][11]
Caption: Proposed experimental workflow for pharmacokinetic characterization.
Core Methodologies for Pharmacokinetic Characterization
The following protocols represent the industry standard for generating reliable ADME and PK data.[12][13][14] The causality for each experimental choice is explained to ensure scientific integrity.
In Vitro ADME Profiling
In vitro assays are rapid, cost-effective methods to predict a compound's behavior in vivo, helping to identify potential liabilities early in the discovery process.[10]
Protocol 5.1.1: Metabolic Stability in Human Liver Microsomes
-
Principle: This assay determines the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes.[14] A compound that is metabolized too quickly will have a short half-life and poor oral bioavailability.
-
Methodology:
-
Reagent Preparation: Prepare a human liver microsomal suspension (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and a positive control (e.g., testosterone, a known CYP3A4 substrate).
-
Reaction Initiation: In a 96-well plate, combine the microsomal suspension with the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system. The cofactor NADPH is essential for CYP450 enzyme activity. A parallel reaction well without NADPH serves as a negative control to detect non-NADPH-dependent degradation.[14]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Protocol 5.1.2: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
-
Principle: This assay measures the fraction of a drug that binds to plasma proteins. Only the unbound (free) fraction can distribute into tissues and exert a pharmacological effect.[16] High protein binding (>99%) can limit drug efficacy.
-
Methodology:
-
Device Preparation: Utilize a RED device, which consists of a Teflon base plate with single-use dialysis inserts. Each insert is divided into two chambers by a semipermeable membrane (8 kDa molecular weight cutoff) that is impermeable to proteins but allows small molecules to pass.
-
Sample Loading: Add plasma to the sample chamber and the test compound (e.g., 2 µM) to the buffer chamber.
-
Equilibration: Seal the unit and incubate at 37°C on a shaking platform for 4-6 hours to allow the compound to reach equilibrium between the two chambers.
-
Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
Analysis: Combine the aliquots with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects during analysis. Quantify the compound concentration in both chambers using LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
In Vivo Pharmacokinetic Study in a Rodent Model
In vivo studies provide the definitive measure of a drug's behavior in a whole organism, integrating all ADME processes simultaneously.[13][17]
Caption: The integrated processes of drug Absorption, Distribution, Metabolism, and Excretion (ADME).
Protocol 5.2.1: Single-Dose PK Study in Rats
-
Principle: By administering the compound through both intravenous (IV) and oral (PO) routes, we can determine key PK parameters, including clearance, volume of distribution, half-life, and absolute oral bioavailability.[18][19]
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g. Animals should be cannulated (e.g., jugular vein) to facilitate serial blood sampling.[18]
-
Formulation: Prepare two formulations: one for IV administration (e.g., in saline/DMSO) and one for PO administration (e.g., in a suspension like 0.5% methylcellulose).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability by definition.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Serial Blood Sampling: Collect blood samples (~50-100 µL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).[17] Place samples into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method as described below.
-
Bioanalytical Method: LC-MS/MS Quantification
-
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its high sensitivity and specificity.[15][20]
-
Methodology:
-
Sample Preparation (Protein Precipitation): [21]
-
Thaw plasma samples and an aliquot for a standard curve and quality controls (QCs).
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard. The acetonitrile precipitates the plasma proteins.
-
Vortex and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a new 96-well plate for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid) to separate the analyte from endogenous matrix components.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the instrument to monitor a specific precursor-to-product ion transition for the analyte and the internal standard, ensuring high selectivity.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards.
-
Determine the concentration of the test compound in the unknown samples by interpolating their peak area ratios from this curve.
-
-
Data Analysis and Comparative Assessment
Upon completion of the in vivo study and bioanalysis, the resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). This allows for the calculation of the key PK parameters listed below.
Table 3: Hypothetical Comparative PK Data
| Parameter | Piperaquine (Benchmark) | 4-[4-(...)]-7-chloroquinoline (Hypothetical Data) | Interpretation of Difference |
|---|---|---|---|
| Cₘₐₓ (ng/mL) - PO | ~30-50 | 150 | Higher peak exposure could enhance efficacy but may raise safety concerns. |
| t₁/₂ (hours) | ~550 | 18 | Dramatically shorter half-life suggests less drug accumulation and faster elimination. |
| AUC (ng*h/mL) - IV | 15,000 | 2,500 | Lower Area Under the Curve (AUC) indicates lower overall systemic exposure. |
| AUC (ng*h/mL) - PO | 12,000 | 1,750 | |
| CL (L/h/kg) | 0.35 | 4.0 | Much faster clearance, consistent with a shorter half-life. |
| Vd (L/kg) | 450 | 95 | Lower volume of distribution suggests less extensive tissue binding than piperaquine. |
| Bioavailability (F%) | ~80% | 70% | Good oral bioavailability, comparable to the benchmark. |
| Unbound Fraction (fu) | <1% | 5% | Higher free fraction may lead to greater target engagement but also faster clearance. |
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the comparative pharmacokinetic profiling of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline against piperaquine. By adhering to these validated in vitro and in vivo protocols, researchers can generate the critical data needed to understand the ADME properties of this novel compound.
The resulting pharmacokinetic profile will be instrumental in decision-making. A profile showing a shorter half-life, adequate oral bioavailability, and a moderate volume of distribution could represent a significant advancement, potentially offering a safer alternative to piperaquine with a reduced risk of selecting for drug resistance. This data forms the essential bridge between medicinal chemistry and clinical candidacy, guiding the path for future preclinical efficacy and toxicology studies.
References
-
A Comprehensive Review on the Pharmacokinetics and Bioanalysis of Piperaquine. (2025). Bentham Science. Available at: [2][3][4]
- Population pharmacokinetics of piperaquine in adults and children with uncomplicated falciparum or vivax malaria. (2004). British Journal of Clinical Pharmacology.
- Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis. (2017). PLOS Medicine.
- In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.
- Pharmacokinetics of Piperaquine in Pregnant Women in Sudan with Uncomplicated Plasmodium falciparum Malaria. American Journal of Tropical Medicine and Hygiene.
-
In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. Available at: [Link]
- Handbook of LC‐MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. (2013). ResearchGate.
- Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (2021). PMC.
- A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. (2015). NCBI Bookshelf.
- In Vitro ADME Assays and Services. Charles River Laboratories.
- 6 Easy Steps to Get Your In Vitro ADME Done. Creative Bioarray.
- Murine Pharmacokinetic Studies. (2018). PMC.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
- In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.
-
Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide as hybrid antiprotozoal agents. (2013). PubMed. Available at: [Link]
- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2020). MDPI.
-
PubChem Compound Summary for CID 1241326, 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline. National Center for Biotechnology Information. Available at: [Link]
- Discovery and development of 7-Chloro-4-(piperazin-1-yl)quinoline derivatives. Benchchem.
- High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols. Benchchem.
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4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline proper disposal procedures
Operational Guide: Proper Handling and Disposal of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline
In pharmaceutical development and synthetic chemistry, handling complex intermediates requires a rigorous understanding of their downstream environmental impact. The compound 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline is a heavily functionalized molecule featuring a quinoline core, a piperazine linker, and a benzenesulfonyl group. Crucially, the presence of the chlorine atom at the 7-position dictates its entire lifecycle management. This guide provides authoritative, step-by-step operational protocols for the safe handling, segregation, and disposal of this halogenated organic compound.
The Causality of Halogenated Waste Segregation
Standard non-halogenated organic waste is frequently repurposed by Environmental Health and Safety (EHS) facilities for fuels blending. However, introducing a chlorinated compound like 4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline into a non-halogenated waste stream is a critical safety violation.
When halogenated organics are combusted at standard incineration temperatures (500–800°C), incomplete oxidation occurs. This triggers the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [1]. To prevent the release of these persistent environmental pollutants, halogenated waste must be strictly segregated. It is processed in specialized rotary kiln incinerators operating at temperatures exceeding 1000°C, equipped with caustic scrubbers to neutralize the corrosive hydrogen chloride (HCl) gas generated during thermal destruction [2].
Chemical Profile & Risk Assessment
Before initiating any disposal protocol, personnel must verify the physical and chemical parameters of the waste stream.
| Parameter | Specification | Operational Implication |
| Chemical Formula | C19H18ClN3O2S | Contains Cl, N, and S; generates complex off-gases upon combustion. |
| Waste Classification | Halogenated Organic Waste | Must never be mixed with non-halogenated solvents (e.g., Acetone, Ethanol). |
| Primary Hazards | Irritant (Skin/Eyes), Aquatic Toxicity | Requires secondary containment; strictly prohibited from drain disposal. |
| Incineration Requirement | > 1000°C + Caustic Scrubbing | High disposal cost; requires accurate volumetric tracking on EHS logs. |
| Compatible Containers | HDPE, PTFE, or Borosilicate Glass | Avoid prolonged storage in unlined metal containers due to potential corrosion. |
Waste Segregation & Incineration Pathway
Decision tree for the segregation and high-temperature incineration of halogenated quinoline waste.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Solid Powder/Crystals
-
Collection: Gather all unused, expired, or spilled solid material. Causality: Solid particulates can easily aerosolize; handle with slow, deliberate movements to prevent inhalation exposure.
-
Containment: Transfer the solid into a chemically compatible, sealable container (e.g., wide-mouth high-density polyethylene (HDPE) bottle).
-
Labeling (Self-Validation Step): Affix a hazardous waste tag immediately. Explicitly write "4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline." Check the "Halogenated" and "Toxic" boxes. Validation: Ensure no abbreviations are used. EHS contractors will reject improperly identified halogenated solids, causing logistical delays.
-
Storage: Store in a designated Satellite Accumulation Area (SAA) strictly away from strong oxidizers and bases.
Protocol B: Disposal of Liquid Solutions (e.g., Reaction Mother Liquors)
-
Segregation: Verify that the receiving waste carboy is strictly designated for Halogenated Solvents (often indicated by green-labeled carboys in institutional EHS systems) [3].
-
Transfer: Operating inside a certified fume hood, use a chemically compatible funnel to slowly pour the liquid waste into the carboy.
-
Documentation: Log the exact volume and chemical name on the waste composite sheet. If the compound is dissolved in a solvent matrix (e.g., Dichloromethane or DMSO), list all components and their estimated volumetric ratios.
-
Secondary Containment: Place the waste carboy in a secondary containment tray. Causality: This acts as a fail-safe, preventing catastrophic environmental release into floor drains in the event of primary container failure.
Emergency Spill Response Workflow
In the event of an accidental release, immediate containment is required to prevent aquatic toxicity and cross-contamination.
Sequential emergency spill response workflow for halogenated organic compounds.
Spill Remediation Steps:
-
Evacuate & Assess: Clear the immediate area. Identify if the spill is a dry powder or a solvent solution.
-
Don PPE: Equip nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator (if dry powder has aerosolized).
-
Containment: Immediately block any nearby sinks or floor drains.
-
Cleanup (Solid): Do not dry-sweep, as this generates hazardous dust. Gently sweep up the powder using a damp, inert absorbent pad.
-
Cleanup (Liquid): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust for halogenated compounds.
-
Disposal: Place all contaminated cleanup materials into a heavy-duty hazardous waste bag, label it as "Halogenated Spill Debris," and request an expedited EHS pickup.
References
-
The formation of dioxins in combustion systems. ResearchGate. Available at:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). Available at:[Link]
-
Hazardous Waste Segregation Guidelines. Bucknell University Environmental Health & Safety. Available at:[Link]
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